Afimetoran

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

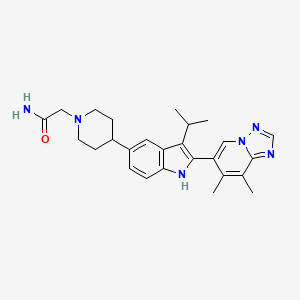

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-[2-(7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-propan-2-yl-1H-indol-5-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N6O/c1-15(2)24-20-11-19(18-7-9-31(10-8-18)13-23(27)33)5-6-22(20)30-25(24)21-12-32-26(28-14-29-32)17(4)16(21)3/h5-6,11-12,14-15,18,30H,7-10,13H2,1-4H3,(H2,27,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFVHLQYHFQOEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC=NN2C=C1C3=C(C4=C(N3)C=CC(=C4)C5CCN(CC5)CC(=O)N)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2171019-55-7 | |

| Record name | Afimetoran [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2171019557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afimetoran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AFIMETORAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXP7MZL0VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of BMS-986256: A Dual TLR7 and TLR8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986256, also known as Afimetoran, is an investigational, first-in-class, orally bioavailable small molecule that functions as a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These endosomal receptors are critical components of the innate immune system, recognizing single-stranded RNA (ssRNA) from pathogens.[3][4] However, their aberrant activation by self-nucleic acids is a key driver in the pathophysiology of systemic autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE).[2] By inhibiting this upstream signaling event, BMS-986256 aims to reduce the downstream production of pathogenic Type I interferons and other pro-inflammatory cytokines.[2] This indole-based compound is currently in clinical development for treating SLE and other related autoimmune disorders.[1][5]

The TLR7/8 Signaling Pathway

TLR7 and TLR8 are key endosomal receptors involved in innate immunity.[6] They are primarily expressed in immune cells and recognize ssRNA, initiating downstream signaling through the Myeloid differentiation primary response 88 (MyD88)-dependent pathway.[4][7] This cascade involves the recruitment of adaptor proteins and kinases, such as IL-1R-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[3][7] The signaling culminates in the activation of key transcription factors, including Nuclear Factor kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), which drive the expression of pro-inflammatory cytokines and Type I interferons.[3][6][7]

Mechanism of Inhibition by BMS-986256

BMS-986256 acts as a dual and selective inhibitor of both TLR7 and TLR8.[1] While its precise binding mechanism has not been fully elucidated, it is hypothesized to function similarly to other TLR7/8 antagonists by stabilizing the inactive conformation of the TLR7 and TLR8 receptors.[1] This action prevents the conformational changes required for dimerization and subsequent recruitment of the MyD88 adaptor protein, effectively blocking the initiation of the entire downstream signaling cascade.[1] This inhibition impacts both the NF-κB and IRF pathways.[1]

Quantitative Data Summary

BMS-986256 has demonstrated potent and dose-dependent activity in a variety of preclinical and clinical settings.

Table 1: Preclinical Activity of BMS-986256

| Parameter | Model/System | Treatment | Result | Citation |

| Survival Rate | NZB/W mouse model of advanced lupus | This compound | 92% survival | [8][9] |

| This compound + low-dose prednisolone | 100% survival | [9] | ||

| Vehicle only | 47% survival | [9] | ||

| Kidney Damage | NZB/W mouse model of advanced lupus | This compound (0.25 mg/kg; p.o.) | Reversed kidney tissue damage, proteinuria, and glomerular IgG deposition | [8][9][10] |

| Steroid-Sparing Effect | Gardiquimod-stimulated mouse bone marrow cells (in vitro) | This compound + prednisolone | Significant increase in prednisolone-induced apoptosis of pDCs and B cells vs. prednisolone alone | [4][6] |

| In Vivo Dose Range | Mouse lupus model | 0.25 mg/kg - 2.5 mg/kg | Efficacious | [1] |

Table 2: Clinical Pharmacodynamics and Efficacy of BMS-986256

| Parameter | Study Population | Measurement | Result | Citation |

| Target Engagement | Healthy Volunteers (Single & Multiple Ascending Doses) | Ex vivo TLR7/8-agonist induced IL-6 production | >90% target engagement; rapid, dose-dependent, and durable effect | |

| Pharmacokinetics | Healthy Volunteers | Half-life | Approximately 80 hours, supporting once-daily dosing | |

| Gene Expression | Patients with Cutaneous Lupus Erythematosus (CLE) | IFN pathway genes (whole blood) | Significant reduction as early as Week 1 (P < 0.0001 vs. baseline) | [11] |

| TLR7 and TLR8 pathway genes | Greatly reduced expression with treatment | [11] | ||

| Cytokine Reduction | Patients with CLE | IL-6, TNFα, IL-18, IFNγ, CCL3, CCL4 | Greatly reduced expression with treatment | [11] |

| Clinical Efficacy | Patients with CLE (n=8) | CLASI-A Score Reduction (≥50%) | 5 of 8 patients achieved this by Week 16 | [9] |

| Safety | Patients with CLE | Adverse Events (AEs) | 62.5% in this compound group vs. 80.0% in placebo group; mostly mild to moderate | [12][13] |

Experimental Protocols

Detailed methodologies are crucial for interpreting the activity of BMS-986256.

Protocol 1: Ex Vivo Whole Blood Stimulation Assay for Target Engagement

This assay measures the ability of BMS-986256 to inhibit cytokine production following TLR7 or TLR8 activation in whole blood samples.

-

Sample Collection: Whole blood is collected from subjects at various time points before and after dosing with BMS-986256.

-

Stimulation: Aliquots of whole blood are stimulated ex vivo with a specific TLR7 agonist (e.g., Gardiquimod) or a TLR8 agonist (e.g., TL8-506).[13] Unstimulated samples serve as a negative control.

-

Incubation: Samples are incubated to allow for cytokine production and secretion.

-

Cytokine Measurement: Plasma or supernatant is harvested, and the concentration of key cytokines, such as IL-6, is measured using a validated immunoassay (e.g., ELISA or Luminex).[14]

-

Data Analysis: The percentage of inhibition of cytokine production in post-dose samples is calculated relative to pre-dose samples to determine the level of target engagement.

Protocol 2: Flow Cytometry for B Cell and Monocyte Activation

This method assesses the pharmacodynamic effects of BMS-986256 on specific immune cell populations.

-

Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood collected from study participants.

-

Stimulation: Cells are stimulated ex vivo with a TLR7 agonist (for B cells) or a TLR8 agonist (for monocytes).

-

Staining: Following stimulation, cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify specific populations (e.g., CD19 for B cells, CD14 for monocytes) and activation markers (e.g., CD69 for B cells, CD319 for monocytes).

-

Data Acquisition: Samples are analyzed on a flow cytometer to quantify the percentage of activated cells within each population.

-

Analysis: The change in the expression of activation markers following treatment with BMS-986256 is determined to assess its pharmacodynamic effect.

Protocol 3: Murine Model of Advanced Lupus

The NZB/W F1 hybrid mouse model is a standard for evaluating therapeutic efficacy in SLE.[6][8]

-

Animal Model: Female NZB/W mice are aged until they develop signs of advanced disease, typically characterized by significant proteinuria (>100 mg/dL).[8][9]

-

Treatment: Mice are randomized into treatment groups and dosed orally once daily with vehicle, BMS-986256 (at various doses), prednisolone, or a combination of BMS-986256 and prednisolone.[6][9]

-

Monitoring: Key disease parameters are monitored throughout the study, including:

-

Survival: Monitored daily.[6]

-

Kidney Injury: Proteinuria is assessed regularly. At the end of the study, kidneys are harvested for histological analysis and to measure glomerular IgG deposition.[6][8]

-

Immunological Parameters: Spleen weight, serum auto-antibody titers (e.g., anti-dsDNA), and plasma cytokine levels (e.g., IL-12p40) are measured.[4][6]

-

-

Data Analysis: Statistical comparisons are made between treatment groups to evaluate efficacy.

Workflow and Logic Visualizations

Conclusion

BMS-986256 (this compound) represents a targeted therapeutic approach for autoimmune diseases by selectively inhibiting the TLR7 and TLR8 signaling pathways.[1] Its mechanism involves blocking the initial activation step of these receptors, thereby preventing the downstream cascade that leads to the production of key inflammatory mediators like Type I interferons and pro-inflammatory cytokines.[2][8] Preclinical data has demonstrated robust efficacy in reversing disease manifestations in lupus models and has shown a significant steroid-sparing potential.[2][6] Early clinical studies have confirmed a favorable safety profile, linear pharmacokinetics supporting once-daily dosing, and potent, durable pharmacodynamic effects, including rapid target engagement and modulation of pathogenic gene signatures.[11] These collective findings provide a strong rationale for the continued development of BMS-986256 as a promising oral treatment for SLE and related autoimmune conditions.

References

- 1. invivogen.com [invivogen.com]

- 2. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 3. researchgate.net [researchgate.net]

- 4. Steroid-sparing Effects of this compound (BMS-986256), an Equipotent Toll-like Receptor (TLR)7 and TLR8 Antagonist, in a Lupus Mouse Model - ACR Meeting Abstracts [acrabstracts.org]

- 5. researchgate.net [researchgate.net]

- 6. AB0132 this compound (BMS-986256), AN EQUIPOTENT TLR7/8 ANTAGONIST, DEMONSTRATES STEROID-SPARING EFFECTS IN A LUPUS MOUSE MODEL | Annals of the Rheumatic Diseases [ard.bmj.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. POS0551 PHARMACODYNAMIC EFFECTS AND EXPLORATORY EFFICACY OF this compound, A TLR7/8 INHIBITOR, IN PATIENTS WITH CUTANEOUS LUPUS ERYTHEMATOSUS | Annals of the Rheumatic Diseases [ard.bmj.com]

- 12. hcplive.com [hcplive.com]

- 13. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll‐Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. skin.dermsquared.com [skin.dermsquared.com]

Afimetoran's Downstream Effects on NF-κB and IRF Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afimetoran (BMS-986256) is a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These endosomal receptors are critical components of the innate immune system, recognizing single-stranded RNA viruses and endogenous RNA-containing immune complexes. Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE). This compound, by blocking TLR7 and TLR8 signaling, effectively inhibits the downstream activation of two key transcription factor families: nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs). This inhibition leads to a reduction in the production of pro-inflammatory cytokines and type I interferons, key drivers of autoimmune pathology. This technical guide provides an in-depth overview of the downstream effects of this compound on the NF-κB and IRF signaling pathways, including quantitative data on its inhibitory activity and detailed experimental protocols for its characterization.

Mechanism of Action

This compound is an indole-based small molecule that functions as a competitive antagonist at the ligand-binding sites of TLR7 and TLR8.[1] While the precise binding mechanism is not fully elucidated, it is hypothesized that this compound stabilizes the inactive conformation of the TLR7 and TLR8 receptors, preventing the conformational changes required for dimerization and subsequent recruitment of the adaptor protein MyD88.[1]

The canonical signaling pathway for both TLR7 and TLR8 proceeds through MyD88, which forms a complex with IRAK (Interleukin-1 Receptor-Associated Kinase) family members, IRAK4 and IRAK1. This leads to the activation of TRAF6 (TNF Receptor-Associated Factor 6), a key E3 ubiquitin ligase.

-

NF-κB Pathway Activation: TRAF6, in conjunction with UBE2N/UBC13, catalyzes the formation of K63-linked polyubiquitin chains, which serve as a scaffold for the activation of the TAK1 (Transforming growth factor-β-Activated Kinase 1) complex. Activated TAK1 then phosphorylates the IKK (IκB Kinase) complex, leading to the phosphorylation and subsequent proteasomal degradation of the inhibitor of NF-κB (IκB). This releases the NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory cytokine genes, such as IL-6, TNF-α, and IL-12.[2][3][4][5]

-

IRF Pathway Activation: The TLR7/8-MyD88-IRAK complex also activates interferon regulatory factors, primarily IRF5 and IRF7. This activation involves the phosphorylation of the IRFs by IRAK1 and IKKα. Phosphorylated IRFs then dimerize and translocate to the nucleus to drive the expression of type I interferons (IFN-α, IFN-β) and other interferon-stimulated genes (ISGs).[1]

By inhibiting the initial TLR7 and TLR8 activation step, this compound effectively blocks both of these critical downstream signaling pathways.

Quantitative Analysis of this compound's Inhibitory Effects

The inhibitory potency of this compound on TLR7- and TLR8-mediated signaling has been quantified in various in vitro systems. The primary endpoint measured is often the production of downstream cytokines, which serves as a robust indicator of pathway inhibition.

| Cell System | Receptor | Agonist | Downstream Marker | IC50 (nM) | Reference |

| HEK293 Reporter Cells | Human TLR7 | Gardiquimod | IL-6 Production | 0.65 ± 0.2 | Bristol Myers Squibb Poster |

| Human Whole Blood | Human TLR7 | Gardiquimod | IL-6 Production | 4.5 ± 0.4 | Bristol Myers Squibb Poster |

| Mouse Whole Blood | Mouse TLR7 | Gardiquimod | IL-6 Production | 2.4 ± 1.0 | Bristol Myers Squibb Poster |

| HEK293 Reporter Cells | Human TLR8 | TL8-506 | IL-6 Production | 0.86 ± 0.5 | Bristol Myers Squibb Poster |

| Human Whole Blood | Human TLR8 | TL8-506 | IL-6 Production | 1.5 ± 0.1 | Bristol Myers Squibb Poster |

Note: Mouse TLR8 is not functionally active and therefore not included.

In a Phase 1b clinical trial in patients with cutaneous lupus erythematosus (CLE), treatment with this compound led to a significant reduction in the expression of TLR7/8 pathway-associated cytokines following ex vivo stimulation of whole blood. For TLR8 stimulation, a complete inhibition of IFNγ, IL-18, IL-6, CXCL8/IL-8, CCL3/MIP-1α, CCL4/MIP-1β, and TNFα secretion was observed from week 1 through week 16.

Signaling Pathway Diagrams

Caption: this compound inhibits TLR7/8 signaling, blocking NF-κB and IRF pathways.

Experimental Protocols

NF-κB and IRF Reporter Gene Assay

This protocol describes a method to quantify the inhibitory effect of this compound on TLR7- and TLR8-mediated NF-κB and IRF activation using commercially available reporter cell lines.

Cell Lines:

-

HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen): Express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

THP1-Dual™ cells (InvivoGen): Monocytic cells that naturally express TLR7 and TLR8, engineered with two reporter genes: SEAP for NF-κB activation and a secreted luciferase (Lucia) for IRF activation.

Materials:

-

This compound (BMS-986256)

-

TLR7 agonist (e.g., Gardiquimod, R848)

-

TLR8 agonist (e.g., TL8-506, R848)

-

Cell culture medium (DMEM or RPMI 1640 with 10% FBS, penicillin/streptomycin)

-

QUANTI-Blue™ Solution (InvivoGen) for SEAP detection

-

QUANTI-Luc™ (InvivoGen) for luciferase detection

-

96-well cell culture plates

-

Luminometer/spectrophotometer

Protocol:

-

Cell Seeding: Seed HEK-Blue™ or THP1-Dual™ cells in a 96-well plate at a density of 5 x 104 to 2 x 105 cells/well in 180 µL of culture medium.

-

Compound Pre-incubation: Prepare serial dilutions of this compound in culture medium. Add 20 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Agonist Stimulation: Prepare TLR7 or TLR8 agonist solutions at 10x the final desired concentration. Add 20 µL of the agonist solution to the wells. Include an unstimulated control.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Reporter Gene Detection:

-

For HEK-Blue™ cells (NF-κB):

-

Transfer 20 µL of supernatant from each well to a new 96-well plate.

-

Add 180 µL of QUANTI-Blue™ Solution to each well.

-

Incubate at 37°C for 1-3 hours.

-

Measure SEAP activity by reading the absorbance at 620-655 nm.

-

-

For THP1-Dual™ cells (NF-κB and IRF):

-

IRF (Luciferase): Transfer 20 µL of supernatant to a white-walled 96-well plate. Add 50 µL of QUANTI-Luc™ and measure luminescence immediately.

-

NF-κB (SEAP): Transfer 20 µL of supernatant to a clear 96-well plate. Add 180 µL of QUANTI-Blue™ Solution, incubate, and measure absorbance as described above.

-

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Caption: Workflow for NF-κB and IRF reporter gene assays.

Western Blot Analysis of NF-κB and IRF Pathway Activation

This protocol outlines a method to assess the effect of this compound on the phosphorylation of key signaling proteins in the NF-κB (IκBα) and IRF (IRF3/7) pathways.

Cell Line:

-

THP-1 cells (human monocytic cell line) or peripheral blood mononuclear cells (PBMCs).

Materials:

-

This compound (BMS-986256)

-

TLR7/8 agonist (e.g., R848)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-IκBα (Ser32)

-

Rabbit anti-IκBα

-

Rabbit anti-phospho-IRF3 (Ser396) or anti-phospho-IRF7 (Ser471/472)

-

Rabbit anti-IRF3 or anti-IRF7

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Culture THP-1 cells or PBMCs. Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulation: Stimulate the cells with a TLR7/8 agonist for a time course (e.g., 0, 15, 30, 60 minutes) to capture peak phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply ECL substrate and visualize protein bands using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to the total protein and the loading control.

Caption: Workflow for Western blot analysis of pathway activation.

Conclusion

This compound is a potent dual inhibitor of TLR7 and TLR8 that effectively suppresses the downstream activation of the pro-inflammatory NF-κB and the type I interferon-driving IRF signaling pathways. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the molecular pharmacology of this compound and similar TLR7/8 antagonists. The ability of this compound to potently inhibit these key pathways underscores its therapeutic potential in the treatment of autoimmune diseases driven by aberrant TLR7 and TLR8 signaling.

References

- 1. invivogen.com [invivogen.com]

- 2. AB0132 this compound (BMS-986256), AN EQUIPOTENT TLR7/8 ANTAGONIST, DEMONSTRATES STEROID-SPARING EFFECTS IN A LUPUS MOUSE MODEL | Annals of the Rheumatic Diseases [ard.bmj.com]

- 3. Steroid-sparing Effects of this compound (BMS-986256), an Equipotent Toll-like Receptor (TLR)7 and TLR8 Antagonist, in a Lupus Mouse Model - ACR Meeting Abstracts [acrabstracts.org]

- 4. ard.bmj.com [ard.bmj.com]

- 5. In Vitro and In Vivo Evidence of the Steroid-Sparing Potential of this compound, an Equipotent Toll-Like Receptor 7/8 Dual Antagonist - ACR Meeting Abstracts [acrabstracts.org]

An In-depth Technical Guide on the Core of Afimetoran's Interaction with Toll-like Receptor 7

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afimetoran (BMS-986256) is an investigational, orally bioavailable small molecule that acts as a dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] TLR7 and TLR8 are key components of the innate immune system that recognize single-stranded RNA (ssRNA), and their aberrant activation is implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE).[2][3] While the precise structural details of the this compound-TLR7 interaction remain to be fully elucidated, extensive research has shed light on its mechanism of action and its effects on downstream signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with TLR7, including its inhibitory effects, the signaling cascades it modulates, and the experimental approaches used to characterize its activity.

Introduction to TLR7 and this compound

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3] TLR7, located in the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells, is responsible for detecting ssRNA from viruses and endogenous sources.[3][4] Upon ligand binding, TLR7 undergoes a conformational change, leading to dimerization and the recruitment of adaptor proteins, which initiates a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] In autoimmune diseases like SLE, the dysregulation of TLR7 signaling is a key driver of pathology.[2]

This compound is a potent and selective dual inhibitor of TLR7 and TLR8.[1] It is currently under clinical investigation as a therapeutic agent for autoimmune diseases, including SLE and cutaneous lupus erythematosus (CLE).[1][5][6][7][8] Although a definitive co-crystal structure of this compound bound to TLR7 is not publicly available, it is hypothesized that this compound functions by stabilizing an inactive conformation of the receptor, thereby preventing its activation.[1]

Quantitative Analysis of this compound's Inhibitory Activity

This compound has demonstrated potent inhibitory activity against TLR7 and TLR8 in various in vitro assays. The following table summarizes key quantitative data regarding its potency.

| Assay Type | Cell Line/System | Agonist | Readout | IC50 (nM) | Reference |

| IL-6 Induction | Human Whole Blood | TLR7 Agonist | IL-6 Production | Sub-nM to nM | [9] |

| IL-6 Induction | SLE Patient Whole Blood | TLR7 Agonist | IL-6 Production | Sub-nM to nM | [9] |

| CD69 Expression | Human Whole Blood (B cells) | TLR7 Agonist | CD69 Surface Expression | Single-digit nM | [9] |

| CD319 Expression | Human Whole Blood (Monocytes) | TLR8 Agonist | CD319 Surface Expression | Single-digit nM | [9] |

TLR7 Signaling Pathway and the Impact of this compound

The activation of TLR7 initiates a well-defined signaling cascade. The binding of an agonist to TLR7 promotes its dimerization and the recruitment of the adaptor protein MyD88. This is followed by the assembly of a signaling complex involving IRAK kinases (IRAK1, IRAK4) and TRAF6. This complex then activates two distinct downstream pathways:

-

NF-κB Pathway: Leads to the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[2]

-

IRF Pathway: Primarily mediated by IRF7, this pathway drives the expression of type I interferons (e.g., IFN-α).[2]

This compound exerts its therapeutic effect by inhibiting both the NF-κB and IRF signaling pathways downstream of TLR7 and TLR8 activation.[1]

Diagram: TLR7 Signaling Pathway and this compound's Point of Inhibition

References

- 1. invivogen.com [invivogen.com]

- 2. AB0132 this compound (BMS-986256), AN EQUIPOTENT TLR7/8 ANTAGONIST, DEMONSTRATES STEROID-SPARING EFFECTS IN A LUPUS MOUSE MODEL | Annals of the Rheumatic Diseases [ard.bmj.com]

- 3. Discovery of this compound, a small molecule dual antagonist of the toll-like receptors 7 and 8 (TLR7/8) advanced to clinical evaluation in patients with lupus - American Chemical Society [acs.digitellinc.com]

- 4. What TLR7 antagonists are in clinical trials currently? [synapse.patsnap.com]

- 5. This compound for Lupus · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. This compound (IM026-024) | Lupus Foundation of America [lupus.org]

- 8. trials.arthritis.org [trials.arthritis.org]

- 9. POS1129 IN VITRO EVIDENCE DEMONSTRATES THAT this compound (BMS-986256), AN EQUIPOTENT TLR7/8 DUAL ANTAGONIST, HAS STEROID-SPARING POTENTIAL IN THE CLINIC | Annals of the Rheumatic Diseases [ard.bmj.com]

The Role of Afimetoran in Modulating Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afimetoran (BMS-986256) is an investigational, orally bioavailable small molecule that acts as a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These endosomal receptors are critical components of the innate immune system, responsible for detecting single-stranded RNA (ssRNA) from pathogens and endogenous sources.[3][4] Dysregulation of TLR7 and TLR8 signaling is implicated in the pathogenesis of various autoimmune diseases, most notably systemic lupus erythematosus (SLE), where the aberrant recognition of self-RNA drives chronic inflammation and tissue damage.[2][5] By targeting the primary upstream sensors of pathogenic ssRNA, this compound represents a promising therapeutic strategy to modulate the innate immune response and mitigate autoimmune pathology. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound's role in innate immunity.

Mechanism of Action: Dual Inhibition of TLR7 and TLR8 Signaling

This compound functions by selectively inhibiting both human TLR7 and TLR8, as well as mouse TLR7.[2] The precise binding mechanism is not fully elucidated but is hypothesized to involve stabilizing the inactive conformation of the TLR7 and TLR8 receptors.[2] This inhibition effectively blocks the downstream signaling cascades mediated by these receptors.

Upon activation by ssRNA, TLR7 and TLR8 recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88).[3] This initiates a signaling cascade that leads to the activation of two major pathways:

-

Nuclear Factor-kappa B (NF-κB) Pathway: Activation of this pathway results in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[6]

-

Interferon Regulatory Factor (IRF) Pathway: This pathway, primarily through IRF7, leads to the production of Type I interferons (IFN-α/β), which are key drivers of the autoimmune response in lupus.[7]

This compound has been shown to effectively inhibit both the NF-κB and IRF signaling pathways downstream of TLR7 and TLR8 activation.[2] This dual inhibition leads to a reduction in the production of inflammatory cytokines and type I interferons, thereby dampening the pathogenic innate immune response.

Signaling Pathway Diagram

Preclinical and Clinical Data

In Vitro Studies

This compound has demonstrated potent and selective inhibition of TLR7 and TLR8 in various in vitro assays.

| Cell Line | Reporter System | Pathway Assessed | Key Findings |

| HEK-Blue™ hTLR7/hTLR8 | Secreted Embryonic Alkaline Phosphatase (SEAP) | NF-κB/AP-1 | Efficiently inhibits human TLR7 and TLR8.[2] |

| HEK-Blue™ mTLR7 | Secreted Embryonic Alkaline Phosphatase (SEAP) | NF-κB/AP-1 | Potent inhibitor of mouse TLR7.[2] |

| HEK-Blue™ mTLR8 | Secreted Embryonic Alkaline Phosphatase (SEAP) | NF-κB/AP-1 | No significant inhibition of mouse TLR8.[2] |

| THP1-Dual™ | SEAP and Lucia Luciferase | NF-κB and IRF | Inhibits both NF-κB and IRF pathways downstream of TLR7/8.[2] |

In Vivo Studies in a Murine Lupus Model

This compound has shown robust efficacy in the NZB/W F1 mouse model, which spontaneously develops a lupus-like disease.

| Study Design | Treatment Groups | Key Efficacy Endpoints | Results |

| Therapeutic model in NZB/W mice with moderate disease (proteinuria 60–100 mg/dL)[8] | Vehicle, this compound (selected doses), Prednisolone, this compound + Prednisolone (once daily) | Survival, Proteinuria, Kidney Injury Markers (NGAL, TIMP1), Splenomegaly, Age-Associated B-cells (ABCs), Serum Auto-antibodies (anti-dsDNA), Plasma IL-12p40 | This compound, alone and in combination with prednisolone, improved survival. It also significantly and dose-dependently suppressed kidney injury markers, splenomegaly, ABCs, auto-antibody titers, and IL-12p40.[8] |

| Therapeutic model in NZB/W mice with advanced disease (proteinuria > 100 mg/dL)[1] | Vehicle, this compound, Prednisolone, this compound + Prednisolone (orally, once daily) | Survival, Proteinuria, Kidney Histology, Glomerular IgG Deposition | This compound treatment resulted in 92% survival (100% with low-dose prednisolone) compared to 47% in the vehicle group. It reversed kidney damage and proteinuria in surviving animals.[1] |

Clinical Trials

This compound is currently being evaluated in clinical trials for the treatment of cutaneous lupus erythematosus (CLE) and systemic lupus erythematosus (SLE).

| Phase | Condition | Key Findings |

| Phase 1b (NCT04493541)[3][5] | Cutaneous Lupus Erythematosus (CLE) | This compound (30 mg once daily) was well-tolerated with a favorable safety profile. Pharmacodynamic analyses showed a rapid and sustained reduction in TLR7/8 pathway-associated cytokines and the interferon-1 gene signature. 5 out of 8 patients on this compound showed a >50% improvement in CLASI-A scores.[3] |

| Phase 2 (NCT04895696)[9] | Systemic Lupus Erythematosus (SLE) | This trial is ongoing to evaluate the efficacy and safety of different doses of this compound compared to placebo in patients with active SLE. The primary endpoint is the SLE Responder Index (SRI-4) at week 48.[9] |

Experimental Protocols

In Vitro TLR7/8 Inhibition Assay using HEK-Blue™ Cells

This protocol describes a general method for assessing the inhibitory activity of this compound on TLR7 and TLR8 signaling using HEK-Blue™ reporter cell lines.

Materials:

-

HEK-Blue™ hTLR7, hTLR8, or mTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

TLR7 agonist (e.g., R848, Gardiquimod)

-

TLR8 agonist (e.g., R848, TL8-506)

-

This compound (BMS-986256)

-

96-well plates

Procedure:

-

Culture HEK-Blue™ cells according to the manufacturer's instructions.

-

Prepare a cell suspension at a concentration of approximately 2.8 x 10^5 cells/mL in HEK-Blue™ Detection medium.

-

Add 20 µL of various concentrations of this compound (e.g., 2 nM - 1 µM) to the wells of a 96-well plate.[2]

-

Add 20 µL of the appropriate TLR agonist at a predetermined optimal concentration to the wells.

-

Add 160 µL of the cell suspension to each well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

Measure the absorbance at 620-655 nm using a microplate reader to determine the level of SEAP activity, which corresponds to NF-κB/AP-1 activation.

-

Calculate the IC50 value of this compound for the inhibition of TLR7/8 signaling.

In Vitro NF-κB and IRF Inhibition Assay using THP1-Dual™ Cells

This protocol outlines a method to simultaneously assess the effect of this compound on NF-κB and IRF signaling pathways.

Materials:

-

THP1-Dual™ cells (InvivoGen)

-

QUANTI-Blue™ Solution (InvivoGen)

-

QUANTI-Luc™ (InvivoGen)

-

TLR7/8 agonist (e.g., R848)

-

This compound (BMS-986256)

-

96-well plates

Procedure:

-

Culture THP1-Dual™ cells as per the manufacturer's guidelines.

-

Plate the cells in a 96-well plate at a density of approximately 1.8 x 10^5 cells/well.

-

Pre-incubate the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with a TLR7/8 agonist for 24 hours.

-

To measure NF-κB activation, transfer 20 µL of the cell culture supernatant to a new 96-well plate and add 180 µL of QUANTI-Blue™ Solution. Incubate at 37°C for 1-3 hours and measure absorbance at 620-655 nm.

-

To measure IRF activation, transfer 20 µL of the cell culture supernatant to a white 96-well plate and add 50 µL of QUANTI-Luc™. Measure luminescence immediately.

In Vivo Efficacy Study in NZB/W F1 Mouse Model of Lupus

This protocol provides a general framework for evaluating the therapeutic efficacy of this compound in a spontaneous mouse model of lupus.

Animals:

-

Female NZB/W F1 mice

Procedure:

-

Monitor mice weekly for proteinuria using urine dipsticks to identify the onset of moderate (60-100 mg/dL) or advanced (>100 mg/dL) disease.[1][8]

-

Once mice reach the desired disease severity, randomize them into treatment groups: Vehicle control, this compound (e.g., 0.25 - 2.5 mg/kg, orally, once daily), and/or a positive control like prednisolone.[2][9]

-

Administer treatment for a predefined period (e.g., several weeks).

-

Monitor survival and body weight regularly.

-

Measure proteinuria weekly.

-

Collect blood samples periodically to measure serum levels of anti-dsDNA antibodies by ELISA and plasma cytokines.

-

At the end of the study, harvest kidneys for histological analysis of glomerulonephritis and immunohistochemical staining for IgG deposition.

-

Harvest spleens for analysis of splenomegaly and immune cell populations (e.g., Age-Associated B-cells) by flow cytometry.

Measurement of Proteinuria in Mice

Materials:

-

Urine dipsticks (e.g., Uropaper III)

-

Metabolic cages (for 24-hour urine collection, if quantitative analysis is needed)

Procedure (Dipstick Method):

-

Gently restrain the mouse and collect a fresh urine sample.

-

Dip the reagent strip into the urine sample, ensuring all reagent pads are immersed.

-

Remove the strip and blot the edge against a clean, dry surface to remove excess urine.

-

Hold the strip horizontally and compare the color of the reagent pads to the color chart on the bottle at the specified time.

-

Record the protein level according to the chart (e.g., 0, trace, 30, 100, 300, >2000 mg/dL).

Measurement of Anti-dsDNA Antibodies by ELISA

Materials:

-

ELISA plates pre-coated with dsDNA

-

Mouse serum samples

-

HRP-conjugated anti-mouse IgG antibody

-

TMB substrate

-

Stop solution

-

Wash buffer

-

Plate reader

Procedure (General):

-

Dilute serum samples (e.g., 1:100) in sample diluent.[2]

-

Add diluted samples and standards to the wells of the dsDNA-coated ELISA plate.

-

Incubate for 1-2 hours at room temperature.

-

Wash the wells multiple times with wash buffer.

-

Add HRP-conjugated anti-mouse IgG antibody to each well and incubate for 1 hour.

-

Wash the wells again.

-

Add TMB substrate and incubate in the dark until a color develops.

-

Add stop solution to terminate the reaction.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the concentration of anti-dsDNA antibodies based on the standard curve.

Experimental Workflow Diagram

References

- 1. lupus.bmj.com [lupus.bmj.com]

- 2. chondrex.com [chondrex.com]

- 3. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll-Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll‐Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invivogen.com [invivogen.com]

- 7. invivogen.com [invivogen.com]

- 8. Steroid-sparing Effects of this compound (BMS-986256), an Equipotent Toll-like Receptor (TLR)7 and TLR8 Antagonist, in a Lupus Mouse Model - ACR Meeting Abstracts [acrabstracts.org]

- 9. lupusnewstoday.com [lupusnewstoday.com]

The Effect of Afimetoran on Cytokine Production in Plasmacytoid Dendritic Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afimetoran (BMS-986256) is an investigational, first-in-class, orally bioavailable small molecule engineered as a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These endosomal receptors are pivotal in the innate immune system, recognizing single-stranded RNA (ssRNA) from pathogens and endogenous sources.[3][4][5] In plasmacytoid dendritic cells (pDCs), aberrant activation of the TLR7 pathway by self-nucleic acids is a key driver in the pathophysiology of autoimmune diseases like lupus, leading to the overproduction of type I interferons (IFN) and other pro-inflammatory cytokines.[6][7][8] By inhibiting this upstream signaling node, this compound aims to suppress the downstream inflammatory cascade.[1] Preclinical and clinical studies have demonstrated that this compound significantly reduces the production of key cytokines, highlighting its potential as a targeted immunomodulatory therapy.[4][9]

Mechanism of Action: TLR7/8 Inhibition

TLR7 and TLR8 are expressed within the endosomes of various immune cells, with TLR7 being particularly critical in pDCs.[3][10] Upon binding to ssRNA, these receptors recruit the adaptor protein MyD88, initiating a signaling cascade through interleukin-1 receptor-associated kinases (IRAKs) like IRAK1 and IRAK4.[5][6] This cascade bifurcates to activate two major transcription factor families: Nuclear Factor kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), notably IRF7 in pDCs.[3][5][11] Activation of NF-κB drives the expression of pro-inflammatory cytokines such as TNF-α and IL-6, while IRF activation leads to the robust production of type I IFNs (e.g., IFN-α).[5][8]

This compound acts as a competitive antagonist at the TLR7 and TLR8 receptors, preventing the initiation of this downstream signaling cascade.

Preclinical Data

Preclinical investigations in murine lupus models provided the foundational evidence for this compound's therapeutic potential. These studies highlighted its ability to suppress cytokine production and modulate pDC activity.

Experimental Protocol: In Vitro Mouse Bone Marrow Cell (BMC) Stimulation

-

Cell Source: Bone marrow cells (BMCs) were harvested from C57 wild-type mice.[3]

-

Stimulation: Cells were challenged with the TLR7 agonist gardiquimod to induce a TLR7-mediated response.[3]

-

Treatment: Cultures were treated with prednisolone alone or in combination with this compound.[3]

-

Endpoint Analysis: Apoptosis of pDCs and B cells was evaluated by Annexin V staining using flow cytometry.[3]

Data Presentation: Preclinical Efficacy

The data demonstrated that this compound could reverse the resistance of pDCs to steroid-induced apoptosis, a key mechanism in autoimmune pathology.

| Model System | Treatment Group | Key Finding | Reference |

| In vitro gardiquimod-stimulated mouse BMCs | This compound + Prednisolone | Significant increase in prednisolone-induced apoptosis of pDCs compared to prednisolone alone. | [3] |

| NZB/W Lupus Mouse Model | This compound | Significant and dose-dependent suppression of plasma IL-12p40. | [3] |

| NZB/W Lupus Mouse Model | This compound | Reduced circulating cytokines to a greater extent than low-dose prednisolone. | [4] |

| NZB/W Lupus Mouse Model | This compound | Reversed resistance of bone marrow pDCs to prednisolone-induced apoptosis. | [3] |

Clinical Pharmacodynamics in Cutaneous Lupus Erythematosus (CLE)

A Phase 1b randomized, double-blind, placebo-controlled study (NCT04493541) in patients with CLE provided the first human data on this compound's effect on cytokine production.[6][9]

Experimental Protocol: Phase 1b Pharmacodynamic Analysis

The study employed an ex vivo stimulation assay to measure the functional consequence of TLR7/8 inhibition.

-

Study Population: 13 patients with active CLE were randomized to receive either this compound (n=8) or a placebo (n=5) for 16 weeks.[6][12]

-

Dosing: this compound was administered orally at 30 mg once daily.[13]

-

Sample Collection: Peripheral whole blood and serum were collected at baseline and at weeks 1, 2, 4, 8, 12, 16, and 20 (4 weeks post-treatment).[12][13]

-

Ex Vivo Stimulation: Whole blood samples were stimulated with TLR7 and TLR8 agonists to assess the functional inhibition of these pathways.[14]

-

Endpoint Analysis: Secretion of 16 different cytokines was measured in the supernatant of the stimulated and unstimulated samples.[6][14] Transcriptomic analyses were performed on whole blood to assess changes in gene expression signatures related to IFN and TLR pathways.[12][13]

-

Statistical Analysis: Treatment responses were evaluated longitudinally. Gene Set Variation Analysis (GSVA) was used for pathway enrichment analysis.[12][13]

Data Presentation: Clinical Cytokine Inhibition

Pharmacodynamic analyses revealed a rapid and sustained reduction in the capacity of immune cells in the blood to produce cytokines upon TLR7/8 stimulation in patients treated with this compound.[6]

| Cytokine/Chemokine Category | Specific Analytes | Reported Effect in this compound Arm (upon TLR7/8 stimulation) | Onset and Duration | Reference |

| Interferons | IFN-γ | >50% decreased secretion | As early as Week 1, sustained through Week 16 | [14] |

| Interferon (IFN) pathway genes | Significantly reduced expression vs. baseline (P<0.0001) and placebo (P<0.01) | As early as Week 1, sustained through Week 20 | ||

| Pro-inflammatory Cytokines | TNF-α | >50% decreased secretion | As early as Week 1, sustained through Week 16 | [14] |

| IL-6 | Greatly reduced expression | Rapid response by Week 1 | ||

| IL-18 | Greatly reduced expression | Rapid response by Week 1 | ||

| IL-family cytokines | >50% decreased secretion | As early as Week 1, sustained through Week 16 | [14] | |

| Chemokines | CCL3 / MIP1α | >50% decreased secretion | As early as Week 1, sustained through Week 16 | [14] |

| CCL4 / MIP1β | >50% decreased secretion | As early as Week 1, sustained through Week 16 | [14] |

Note: The reported data is based on ex vivo stimulation of whole blood samples, which contain pDCs as well as other TLR7/8-expressing immune cells.

Conclusion

This compound demonstrates potent, rapid, and sustained inhibition of the TLR7 and TLR8 pathways. By acting upstream at the receptor level, it effectively blocks the production and secretion of a broad range of key pro-inflammatory cytokines and chemokines implicated in the pathology of lupus and other autoimmune diseases. The clinical pharmacodynamic data, showing a greater than 50% reduction in cytokine secretion capacity upon stimulation, confirms a substantial functional impact on pDCs and other relevant immune cells.[14] These findings strongly support the continued clinical investigation of this compound as a targeted oral therapy for pDC-driven autoimmune conditions.[7][9]

References

- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. This compound - Bristol-Myers Squibb - AdisInsight [adisinsight.springer.com]

- 3. ard.bmj.com [ard.bmj.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of this compound, a small molecule dual antagonist of the toll-like receptors 7 and 8 (TLR7/8) advanced to clinical evaluation in patients with lupus - American Chemical Society [acs.digitellinc.com]

- 6. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll‐Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lupus.bmj.com [lupus.bmj.com]

- 8. researchgate.net [researchgate.net]

- 9. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll-Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Control of TLR7-mediated type I IFN signaling in pDCs through CXCR4 engagement—A new target for lupus treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pharmacodynamic effects and exploratory efficacy of this compound, a TLR7/8 inhibitor, in patients with cutaneous lupus erythematosus | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]

- 13. POS0551 PHARMACODYNAMIC EFFECTS AND EXPLORATORY EFFICACY OF this compound, A TLR7/8 INHIBITOR, IN PATIENTS WITH CUTANEOUS LUPUS ERYTHEMATOSUS | Annals of the Rheumatic Diseases [ard.bmj.com]

- 14. skin.dermsquared.com [skin.dermsquared.com]

Preclinical pharmacology of the TLR7/8 inhibitor Afimetoran

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afimetoran (BMS-986256) is a first-in-class, orally bioavailable small molecule that acts as a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These endosomal receptors are critical components of the innate immune system that recognize single-stranded RNA (ssRNA) from pathogens and endogenous sources.[3][4] Aberrant activation of TLR7 and TLR8 by self-nucleic acids is a key driver in the pathophysiology of autoimmune diseases such as systemic lupus erythematosus (SLE).[2][5] this compound effectively blocks the downstream signaling pathways mediated by TLR7 and TLR8, leading to the inhibition of pro-inflammatory cytokines and type I interferons.[6] Preclinical studies have demonstrated its robust efficacy in various animal models of lupus, highlighting its potential as a therapeutic agent for autoimmune disorders.[2][7] A significant feature of this compound is its demonstrated steroid-sparing effect, suggesting it could reduce the reliance on and toxicity associated with long-term glucocorticoid use.[1][5]

Mechanism of Action: Dual Inhibition of TLR7 and TLR8

This compound is an indole-based small molecule that functions as a dual and selective inhibitor of human and mouse TLR7, and human TLR8.[6] TLR7 and TLR8 are endosomally-located receptors that, upon binding to ssRNA, recruit the adaptor protein MyD88.[3] This initiates a signaling cascade involving IRAK1/4, which subsequently activates the NF-κB and IRF pathways.[3] The activation of these pathways leads to the transcription and production of various pro-inflammatory cytokines and type I interferons, which are central to the autoimmune response in diseases like lupus.[3][5]

This compound exerts its therapeutic effect by inhibiting these initial steps in the signaling cascade. While its specific binding mechanism is not fully elucidated, it is hypothesized to stabilize the inactive conformation of the TLR7 and TLR8 receptors.[6] This blockade prevents the downstream signaling, thereby reducing the production of key inflammatory mediators.[5][6]

TLR7/8 Signaling Pathway and Point of Inhibition

Caption: this compound inhibits TLR7/8 signaling at the receptor level.

In Vitro Pharmacology

The potency and selectivity of this compound have been characterized in a variety of in vitro assays, primarily using human and mouse immune cells.

Quantitative In Vitro Activity of this compound

| Assay | Cell Type/System | Agonist | Endpoint | Potency (IC50) | Reference(s) |

| TLR7 Inhibition | Human Whole Blood | TLR7 Agonist | IL-6 Production | Single-digit nM | [8] |

| Human Whole Blood | TLR7 Agonist | CD69 Expression on B cells | Single-digit nM | [8] | |

| Mouse Bone Marrow Cells | Gardiquimod (TLR7 Agonist) | pDC & B cell Apoptosis | Not specified | [1] | |

| TLR8 Inhibition | Human Whole Blood | TLR8 Agonist | IL-6 Production | Single-digit nM | [8] |

| Human Whole Blood | TLR8 Agonist | CD319 Expression on Monocytes | Single-digit nM | [8] | |

| Receptor Selectivity | HEK-Blue™ Reporter Cells | Various TLR Agonists | SEAP Reporter Activity | Active on hTLR7, mTLR7, hTLR8; No effect on mTLR8, TLR3, TLR9 | [6] |

Experimental Protocols: In Vitro Assays

Whole Blood Cytokine Inhibition Assay

-

Objective: To determine the potency of this compound in inhibiting TLR7- and TLR8-mediated cytokine production in a physiologically relevant matrix.

-

Methodology:

-

Whole blood (WB) samples were collected from healthy volunteers and patients with active SLE.

-

WB samples were treated with a dose range of this compound for 1 hour.

-

TLR7 or TLR8 specific agonists were added to the samples to stimulate cytokine production.

-

Following overnight incubation, plasma supernatants were collected.

-

Interleukin-6 (IL-6) concentrations were quantified by ELISA.[8]

-

-

Endpoint: IC50 value for the inhibition of IL-6 production.

Flow Cytometry-Based Cell Surface Marker Assay

-

Objective: To assess the effect of this compound on the activation of specific immune cell subsets.

-

Methodology:

-

Whole blood samples were treated with this compound and stimulated with TLR7 or TLR8 agonists as described above.

-

Following stimulation, cells were stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD69 for B cells, CD319 for monocytes).

-

The expression of these markers on specific cell populations was quantified using flow cytometry.[8]

-

-

Endpoint: IC50 value for the inhibition of activation marker upregulation.

Experimental Workflow: Whole Blood Assay

Caption: Workflow for in vitro whole blood pharmacology assays.

In Vivo Pharmacology

This compound has demonstrated significant efficacy in multiple murine models of spontaneous lupus, which closely mimic the human disease.

Summary of In Vivo Efficacy in Lupus Mouse Models

| Model | Key Features | Treatment Details | Key Efficacy Endpoints | Reference(s) |

| NZB/W F1 | Spontaneous lupus, progressive kidney disease, autoantibody production | Once daily oral administration in mice with moderate (proteinuria 60-100 mg/dL) or advanced (proteinuria >100 mg/dL) disease | Improved survival, reversal of proteinuria, reduced glomerular IgG deposition, suppression of kidney injury markers (NGAL, TIMP1), reduced splenomegaly, decreased plasma IL-12p40 and autoantibody titers | [4][5][7] |

| MRL/lpr | Spontaneous lupus with lymphoproliferation and severe nephritis | Once daily oral administration | Highly effective as monotherapy | [3][9] |

| BXSB | Spontaneous lupus and proliferative glomerulonephritis in male mice | Once daily oral administration, alone or with prednisolone | Suppression of kidney injury markers, autoantibodies, and plasma cytokines | [9][10] |

Experimental Protocol: NZB/W Mouse Model of Lupus

-

Objective: To evaluate the therapeutic efficacy of this compound in a spontaneous model of lupus nephritis.

-

Methodology:

-

Animal Model: Female NZB/W F1 mice are aged until they develop moderate disease, typically defined by proteinuria levels between 60-100 mg/dL.[5]

-

Treatment Groups: Mice are randomized into treatment groups: vehicle control, this compound (at selected doses), prednisolone, and this compound in combination with prednisolone.[5]

-

Dosing: Treatments are administered orally, once daily.[5]

-

Monitoring:

-

Survival: Monitored throughout the study.

-

Kidney Injury: Proteinuria is assessed weekly. At the end of the study, kidney tissue is collected for histology and analysis of glomerular IgG deposition. Blood/urine is analyzed for markers like NGAL and TIMP1.[4][5]

-

Immunological Parameters: Spleens are weighed to assess splenomegaly. Serum is collected to measure autoantibody titers (e.g., anti-dsDNA, anti-Smith) and plasma for cytokine levels (e.g., IL-12p40).[5][10]

-

-

-

Endpoints: Improvement in survival, reduction in proteinuria and kidney damage, and normalization of immunological markers compared to the vehicle control group.

In Vivo Study Design Logic

References

- 1. Steroid-sparing Effects of this compound (BMS-986256), an Equipotent Toll-like Receptor (TLR)7 and TLR8 Antagonist, in a Lupus Mouse Model - ACR Meeting Abstracts [acrabstracts.org]

- 2. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 3. Discovery of this compound, a small molecule dual antagonist of the toll-like receptors 7 and 8 (TLR7/8) advanced to clinical evaluation in patients with lupus - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. ard.bmj.com [ard.bmj.com]

- 6. invivogen.com [invivogen.com]

- 7. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll‐Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ard.bmj.com [ard.bmj.com]

- 9. medcommsvdp.web.bms.com [medcommsvdp.web.bms.com]

- 10. In Vitro and In Vivo Evidence of the Steroid-Sparing Potential of this compound, an Equipotent Toll-Like Receptor 7/8 Dual Antagonist - ACR Meeting Abstracts [acrabstracts.org]

Afimetoran's Impact on Interferon Signature Genes in Systemic Lupus Erythematosus: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of afimetoran (BMS-986256), an investigational, first-in-class, oral, selective small molecule inhibitor of Toll-like receptors 7 and 8 (TLR7/8), on the type I interferon (IFN) gene signature in patients with lupus. The information presented is synthesized from publicly available clinical trial data and scientific literature, with a focus on providing a comprehensive resource for professionals in the field.

Introduction: The Role of the Interferon Signature in SLE

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the loss of tolerance to self-antigens, leading to chronic inflammation and multi-organ damage. A key pathogenic feature in a majority of SLE patients is the upregulation of type I interferon (IFN)-inducible genes, often referred to as the "interferon signature".[1][2] This signature reflects the over-activation of the innate immune system and is associated with disease activity and severity.[2]

Toll-like receptors 7 and 8 (TLR7 and TLR8) are endosomal receptors that recognize single-stranded RNA (ssRNA), including that from self-derived nucleic acids.[3] In SLE, the activation of TLR7/8 in immune cells, particularly plasmacytoid dendritic cells (pDCs), is a critical driver of the excessive production of type I IFNs and other pro-inflammatory cytokines.[3][4] Therefore, inhibiting TLR7/8 presents a promising therapeutic strategy to downregulate the interferon signature and ameliorate disease.

This compound is an equipotent dual antagonist of TLR7 and TLR8 currently under clinical development for the treatment of SLE and Cutaneous Lupus Erythematosus (CLE).[3][5] This guide will detail the quantitative effects of this compound on the interferon gene signature, the experimental methodologies used to ascertain these effects, and the underlying signaling pathways.

Quantitative Impact of this compound on Interferon Signature Genes

The most comprehensive data on this compound's effect on the interferon signature comes from a Phase 1b, randomized, double-blind, placebo-controlled study (NCT04493541) in patients with active CLE.[6][7][8] This study provides robust evidence of this compound's ability to suppress the type I interferon pathway.

Summary of Key Findings

Pharmacodynamic analyses from the NCT04493541 study demonstrated a rapid and sustained reduction in the expression of interferon pathway genes in patients treated with this compound (30 mg once daily) compared to placebo.[6][7] A key finding was the significant change in the interferon-1 gene signature in all patients who received this compound.[8]

Table 1: Quantitative Analysis of Interferon-1 Gene Signature Inhibition by this compound

| Parameter | This compound (n=8) | Placebo (n=5) | p-value | Citation |

| Change in Interferon-1 Gene Signature at Week 16 | Significant Reduction | No Significant Change | < 0.0001 | [8] |

| Area Under the Curve (AUC) for IFN-1 Gene Signature Inhibition vs. Placebo | 0.77 | - | < 0.0001 | [9] |

Data from the Phase 1b study (NCT04493541) in patients with Cutaneous Lupus Erythematosus.

The potent inhibition of the interferon-1 gene signature was observed as early as week 1 and was maintained throughout the 16-week treatment period, persisting even 4 weeks after treatment cessation.[9]

Specific Interferon-1 Gene Signature

The interferon-1 gene signature evaluated in the study was comprised of five key interferon-inducible genes.[9]

Table 2: Components of the Interferon-1 Gene Signature

| Gene Symbol | Gene Name |

| IFI6 | Interferon Alpha Inducible Protein 6 |

| HERC5 | HECT And RLD Domain Containing E3 Ubiquitin Protein Ligase 5 |

| IFIT1 | Interferon Induced Protein With Tetratricopeptide Repeats 1 |

| MX1 | MX Dynamin Like GTPase 1 |

| TNFRSF21 | TNF Receptor Superfamily Member 21 |

Experimental Protocols

The pharmacodynamic effects of this compound on the interferon signature were assessed through transcriptomic and cytokine analyses of peripheral whole blood and serum samples collected at baseline and various time points throughout the study.[6][7]

Transcriptomic Analysis

-

Methodology: The specific transcriptomics platform (e.g., microarray or RNA-sequencing) is not detailed in the available results. However, the data analysis pipeline is described.[5]

-

Data Analysis:

-

The dataset was analyzed using a linear regression model with the limma package in R.[5]

-

Gene Set Variation Analysis (GSVA): To assess the impact on biological pathways, Gene Set Variation Analysis (GSVA) was performed using the GSVA package in R.[5] GSVA is a non-parametric, unsupervised method that computes the variation of gene set enrichment over a sample population. This approach allows for the quantification of pathway-level changes in individual patients.

-

Cytokine Analysis

-

Methodology: The specific assays used for cytokine quantification (e.g., ELISA, Luminex) are not specified in the available information. The analyses focused on key cytokines downstream of the TLR7/8 pathway.[6][7]

Visualizing the Mechanism and Workflow

Signaling Pathway: this compound's Inhibition of TLR7/8 and Interferon Production

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the TLR7/8 signaling pathway, which is a key driver of type I interferon production in SLE.

Caption: this compound's mechanism of action in inhibiting interferon production.

Experimental Workflow: Phase 1b Study (NCT04493541)

This diagram outlines the workflow of the clinical trial and the subsequent pharmacodynamic analyses that demonstrated this compound's impact on the interferon gene signature.

Caption: Workflow of the this compound Phase 1b study and pharmacodynamic analysis.

Conclusion

The available data from the Phase 1b study of this compound in patients with CLE provide compelling evidence for its potent and sustained inhibitory effect on the type I interferon gene signature, a key pathogenic pathway in SLE. The significant reduction in the expression of a defined set of interferon-inducible genes highlights the potential of TLR7/8 inhibition as a targeted therapeutic strategy for lupus. The use of robust methodologies such as Gene Set Variation Analysis has enabled a quantitative assessment of this pharmacodynamic effect. Further investigation in larger SLE cohorts is ongoing to confirm these findings and establish the clinical efficacy of this compound in a broader lupus population. This technical guide summarizes the core findings to date, providing a valuable resource for the scientific and drug development community.

References

- 1. invivogen.com [invivogen.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll-Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. POS0551 PHARMACODYNAMIC EFFECTS AND EXPLORATORY EFFICACY OF this compound, A TLR7/8 INHIBITOR, IN PATIENTS WITH CUTANEOUS LUPUS ERYTHEMATOSUS | Annals of the Rheumatic Diseases [ard.bmj.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Unraveled role of TLR7-mediated interferon signaling activation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Bristol-Myers Squibb - AdisInsight [adisinsight.springer.com]

- 9. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll‐Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of Afimetoran in Peripheral Blood Mononuclear Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afimetoran (BMS-986256) is an investigational, first-in-class, orally bioavailable small molecule that acts as a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3][4] These endosomal receptors are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous sources.[1][5] Dysregulation of TLR7 and TLR8 signaling is implicated in the pathogenesis of autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE) and Cutaneous Lupus Erythematosus (CLE).[1][5][6] This technical guide provides a comprehensive overview of the cellular targets of this compound within peripheral blood mononuclear cells (PBMCs), detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.

Introduction to this compound

This compound is an indole-based small molecule currently under clinical investigation for the treatment of SLE and other autoimmune disorders.[1][7][8] Its therapeutic rationale is based on the inhibition of aberrant TLR7 and TLR8 activation, which is a significant driver of the inflammatory cascade and autoantibody production in lupus.[5][9] By antagonizing these receptors, this compound aims to suppress the downstream signaling pathways, including the Nuclear Factor kappa B (NF-κB) and Interferon Regulatory Factor (IRF) pathways, thereby reducing the production of pro-inflammatory cytokines and interferons.[1][5][10]

Primary Cellular Targets: TLR7 and TLR8

The principal cellular targets of this compound in PBMCs are TLR7 and TLR8.[1][11] These receptors are primarily expressed in the endosomes of various immune cells.

Cellular Distribution of TLR7 and TLR8 in PBMCs

| Cell Type | TLR7 Expression | TLR8 Expression | Key Role in Pathogenesis |

| Plasmacytoid Dendritic Cells (pDCs) | High | Low | Major producers of Type I interferons (IFNs) upon TLR7 activation, a central pathogenic mechanism in SLE.[5] |

| B cells | Moderate | Low | TLR7 signaling contributes to the survival and activation of autoreactive B cells and autoantibody production.[9][12] |

| Monocytes/Macrophages | Low | High | TLR8 activation leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[4] |

| Myeloid Dendritic Cells (mDCs) | Low | High | Contribute to the inflammatory environment through the production of various cytokines upon TLR8 stimulation.[4] |

Mechanism of Action

While the precise binding mechanism of this compound is not yet fully elucidated, it is hypothesized to function by stabilizing the inactive conformation of TLR7 and TLR8, thereby preventing their activation by ssRNA ligands.[1] This antagonism effectively blocks the initiation of downstream signaling cascades.

Signaling Pathway Inhibition

This compound demonstrates equipotent inhibition of both TLR7 and TLR8.[2][5] This dual antagonism is critical as both receptors contribute to the inflammatory milieu in autoimmune diseases. The inhibition of these receptors leads to a reduction in the activation of key transcription factors, NF-κB and IRF, resulting in decreased expression of a wide range of pro-inflammatory genes.[1][10]

Quantitative Data Summary

Pharmacodynamic analyses from clinical studies have demonstrated a rapid and sustained response to this compound treatment.

| Parameter | Finding | Study Population | Reference |

| TLR7/8 Pathway Gene Expression | Significant reduction in the expression of TLR7 and TLR8 pathway genes. | Patients with CLE | [4] |

| Pro-inflammatory Cytokine Levels | Markedly reduced levels of IL-6, TNFα, IL-18, IFNγ, CCL3/MiP1α, and CCL4/MiP1β. | Patients with CLE | [4] |

| Interferon-1 Gene Signature | All patients receiving this compound showed a change in the interferon-1 gene signature (P < 0.0001) at week 16. | Patients with CLE | [2] |

| Immune Cell Population Modulation | Robust pharmacodynamic activity observed on immune cell populations, including immature and activated dendritic cells and macrophages. | Patients with CLE | [4] |

| Steroid-Sparing Effect | Reversed the resistance of bone marrow pDCs and B cells to prednisolone-induced apoptosis in a lupus mouse model. | NZB/W mice | [5][13] |

| Projected Target Inhibition | Plasma concentrations exceeded the projected targeted 24-hour 90% inhibition concentration, supporting once-daily dosing. | Patients with CLE | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects on PBMCs.

In Vitro TLR7/8 Inhibition Assay

Objective: To determine the inhibitory activity of this compound on human TLR7 and TLR8 signaling pathways.

Cell Lines:

-

HEK-Blue™ hTLR7 and hTLR8 reporter cell lines (InvivoGen). These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

THP1-Dual™ cells (InvivoGen), which are differentiated into a macrophage-like phenotype. These cells express endogenous levels of TLR7 and TLR8.

Methodology:

-

HEK-Blue™ or THP1-Dual™ cells are seeded in 96-well plates.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control for 1-2 hours.

-

Cells are then stimulated with a specific TLR7 agonist (e.g., Gardiquimod) or a TLR8 agonist (e.g., TL8-506) for 18-24 hours.[2]

-

The supernatant is collected, and SEAP activity is measured using a spectrophotometer at 620-650 nm with a QUANTI-Blue™ detection reagent.

-

Inhibition of NF-κB activation is calculated relative to the vehicle-treated, agonist-stimulated control.

Whole Blood Cytokine Release Assay

Objective: To assess the effect of this compound on TLR7/8-mediated cytokine production in a more physiologically relevant ex vivo system.

Methodology:

-

Peripheral whole blood is collected from healthy volunteers or patients into sodium heparin tubes.

-

The whole blood is diluted 1:1 with RPMI-1640 medium.

-

Diluted blood is pre-incubated with a dose range of this compound or vehicle control for 1 hour at 37°C.

-

The blood is then stimulated with a TLR7 agonist (Gardiquimod) or a TLR8 agonist (TL8-506) for 24 hours at 37°C in a 5% CO2 incubator.[2]

-

Plasma is separated by centrifugation.

-

Cytokine levels (e.g., TNF-α, IL-6, IFN-γ) in the plasma are quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.

Transcriptomics Analysis of Peripheral Blood

Objective: To evaluate the global gene expression changes in peripheral blood following this compound treatment.

Methodology:

-

Peripheral whole blood is collected from study participants at baseline and various time points post-treatment into PAXgene Blood RNA tubes.

-

Total RNA is extracted from the whole blood samples using a PAXgene Blood RNA Kit.

-

RNA quality and quantity are assessed using a Bioanalyzer and NanoDrop spectrophotometer.

-

mRNA is enriched and converted to cDNA, followed by library preparation for RNA sequencing (RNA-Seq).

-

Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Bioinformatic analysis is conducted to identify differentially expressed genes between this compound-treated and placebo groups.

-

Gene Set Variation Analysis (GSVA) is performed to identify enrichment of specific biological pathways, such as TLR signaling, interferon response, and inflammatory pathways.[4]

Conclusion

This compound is a selective dual inhibitor of TLR7 and TLR8, targeting key cell types within the peripheral blood mononuclear cell population that are implicated in the pathophysiology of autoimmune diseases like lupus. Its mechanism of action involves the suppression of the NF-κB and IRF signaling pathways, leading to a broad reduction in pro-inflammatory cytokine and interferon production. The quantitative data from preclinical and clinical studies demonstrate potent and sustained pharmacodynamic effects, supporting its ongoing clinical development as a promising oral therapy for patients with autoimmune diseases. The experimental protocols outlined provide a framework for the continued investigation of this compound and other TLR7/8 inhibitors.

References

- 1. invivogen.com [invivogen.com]

- 2. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll‐Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hcplive.com [hcplive.com]

- 4. POS0551 PHARMACODYNAMIC EFFECTS AND EXPLORATORY EFFICACY OF this compound, A TLR7/8 INHIBITOR, IN PATIENTS WITH CUTANEOUS LUPUS ERYTHEMATOSUS | Annals of the Rheumatic Diseases [ard.bmj.com]

- 5. AB0132 this compound (BMS-986256), AN EQUIPOTENT TLR7/8 ANTAGONIST, DEMONSTRATES STEROID-SPARING EFFECTS IN A LUPUS MOUSE MODEL | Annals of the Rheumatic Diseases [ard.bmj.com]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. This compound - Bristol-Myers Squibb - AdisInsight [adisinsight.springer.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. This compound for Lupus · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]